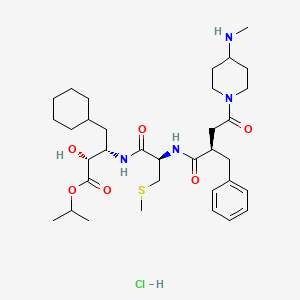
Cyclohexanebutanoic acid, alpha-hydroxy-beta-((2-((4-(4-(methylamino)-1-piperidinyl)-1,4-dioxo-2-(phenylmethyl)butyl)amino)-3-(methylthio)-1-oxopropyl)amino)-, 1-methylethyl ester, monohydrochloride, (alphaR-(alphaR*,betaS*(R*(R*))))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-108671 is a chemical compound with the molecular formula C34H54N4O6S.ClH and a molecular weight of 683.342. It is known for its complex structure, which includes multiple stereocenters and E/Z centers
Preparation Methods
The synthesis of CP-108671 involves several steps, each requiring specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of benzylamine with a suitable aldehyde to form an imine intermediate.
Addition of functional groups: The imine intermediate is then reacted with a series of reagents to introduce the necessary functional groups, such as methylamino and piperidinyl groups.
Cyclization and final modifications: The compound undergoes cyclization to form the final structure, followed by purification steps to isolate CP-108671 in its pure form.
Chemical Reactions Analysis
CP-108671 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of CP-108671.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce CP-108671, leading to the formation of reduced derivatives.
Substitution: CP-108671 can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
CP-108671 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: CP-108671 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential of CP-108671 in treating various medical conditions, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of CP-108671 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit autophagy by blocking the membrane trafficking process, leading to the accumulation of autophagosomes. This inhibition is attributed to the compound’s physicochemical properties, which drive its sequestration in lysosomes . The molecular targets involved include lysosomal enzymes and autophagy-related proteins.
Comparison with Similar Compounds
CP-108671 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- CP-237228
- CP-237916
- CP-138973
- CP-239971
These compounds share similar physicochemical properties and mechanisms of action, but CP-108671 stands out due to its higher potency and specificity in inhibiting autophagy .
Properties
CAS No. |
137991-82-3 |
|---|---|
Molecular Formula |
C34H55ClN4O6S |
Molecular Weight |
683.3 g/mol |
IUPAC Name |
propan-2-yl (2R,3S)-3-[[(2R)-2-[[(2R)-2-benzyl-4-[4-(methylamino)piperidin-1-yl]-4-oxobutanoyl]amino]-3-methylsulfanylpropanoyl]amino]-4-cyclohexyl-2-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C34H54N4O6S.ClH/c1-23(2)44-34(43)31(40)28(20-25-13-9-6-10-14-25)36-33(42)29(22-45-4)37-32(41)26(19-24-11-7-5-8-12-24)21-30(39)38-17-15-27(35-3)16-18-38;/h5,7-8,11-12,23,25-29,31,35,40H,6,9-10,13-22H2,1-4H3,(H,36,42)(H,37,41);1H/t26-,28+,29+,31-;/m1./s1 |
InChI Key |
UXPWMAJWRMDOJV-HCNYFNPNSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O.Cl |
Canonical SMILES |
CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)CC(=O)N3CCC(CC3)NC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
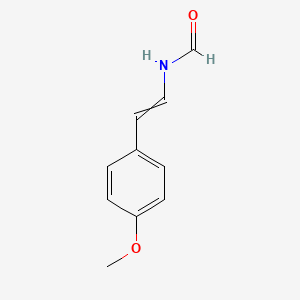
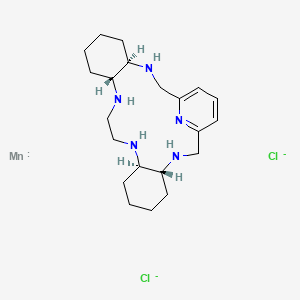
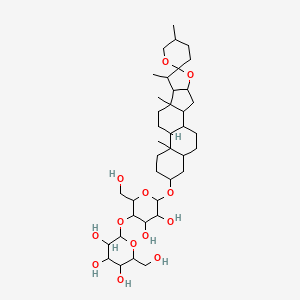
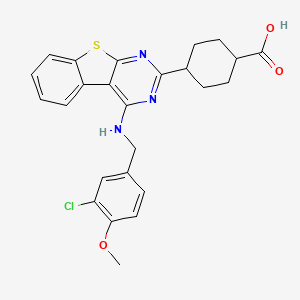
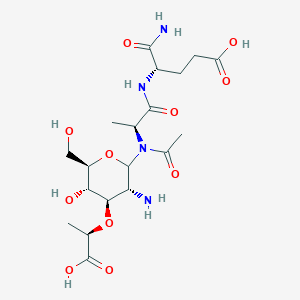
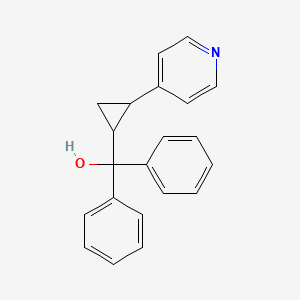
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)

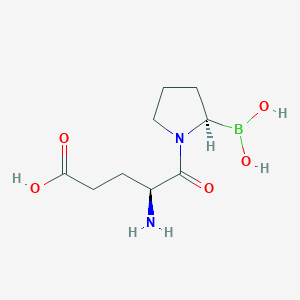
![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)

